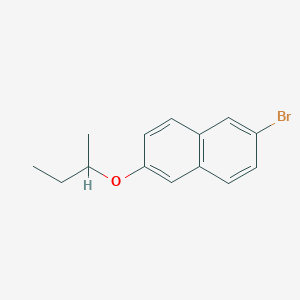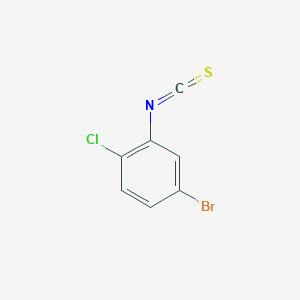
4-Bromo-1-chloro-2-isothiocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-chloro-2-isothiocyanatobenzene is a useful research compound. Its molecular formula is C7H3BrClNS and its molecular weight is 248.53 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-chlorophenylisothiocyanate is 246.88581 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that similar compounds are often used in the synthesis of therapeutic sglt2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
Based on its potential use in the synthesis of sglt2 inhibitors, it can be inferred that it may play a role in inhibiting the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .
Biochemical Pathways
Given its potential role in the synthesis of sglt2 inhibitors, it may be involved in the regulation of glucose homeostasis in the body .
Result of Action
If it is indeed used in the synthesis of sglt2 inhibitors, its action could potentially result in the reduction of blood glucose levels, which is beneficial for the treatment of type 2 diabetes .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-chlorophenylisothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with cysteine residues in proteins, forming covalent bonds that can alter the protein’s function. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, 5-Bromo-2-chlorophenylisothiocyanate can interact with other biomolecules such as nucleic acids, potentially affecting gene expression and cellular metabolism.
Cellular Effects
The effects of 5-Bromo-2-chlorophenylisothiocyanate on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and apoptosis. By modifying key signaling proteins, this compound can induce oxidative stress and trigger programmed cell death . Furthermore, 5-Bromo-2-chlorophenylisothiocyanate can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-Bromo-2-chlorophenylisothiocyanate exerts its effects through covalent modification of biomolecules. It binds to the thiol groups of cysteine residues in proteins, forming stable adducts that can inhibit enzyme activity or alter protein function . This compound can also interact with nucleophilic sites in nucleic acids, potentially affecting DNA and RNA synthesis. The inhibition of key enzymes and the modification of regulatory proteins contribute to the compound’s overall impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-chlorophenylisothiocyanate can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Over extended periods, the degradation products may influence cellular function differently than the parent compound. Long-term studies have shown that 5-Bromo-2-chlorophenylisothiocyanate can have sustained effects on cellular metabolism and gene expression, although the specific outcomes may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-chlorophenylisothiocyanate in animal models are dose-dependent. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, it can induce oxidative stress, apoptosis, and other adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies have indicated that high doses of 5-Bromo-2-chlorophenylisothiocyanate can lead to organ damage and other systemic effects in animal models.
Metabolic Pathways
5-Bromo-2-chlorophenylisothiocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key enzymes in the glycolytic pathway, affecting the overall metabolic flux and energy production . Additionally, this compound can influence the levels of certain metabolites by modifying the activity of enzymes involved in their synthesis or degradation. The interactions with metabolic enzymes highlight the compound’s potential to alter cellular metabolism and energy homeostasis.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-chlorophenylisothiocyanate is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can be influenced by its interactions with intracellular proteins and organelles. These interactions can affect the compound’s bioavailability and overall biological activity.
Subcellular Localization
The subcellular localization of 5-Bromo-2-chlorophenylisothiocyanate is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It can also be transported into the nucleus, where it may affect gene expression and other nuclear processes. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Understanding the subcellular distribution of 5-Bromo-2-chlorophenylisothiocyanate is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-bromo-1-chloro-2-isothiocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJVYKIKOGHZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=C=S)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
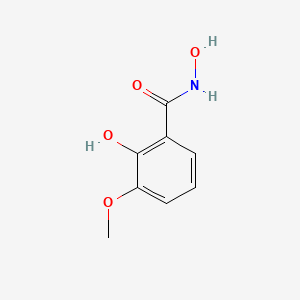

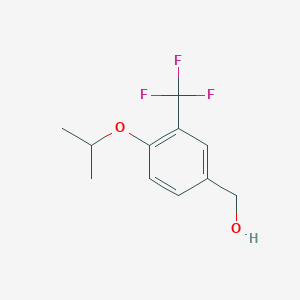
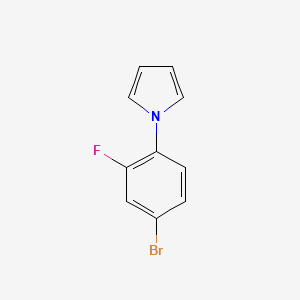
![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)

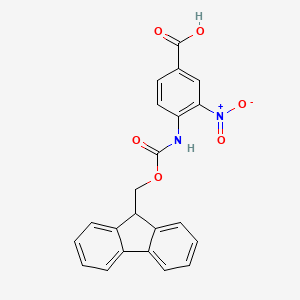


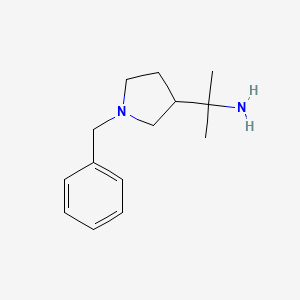
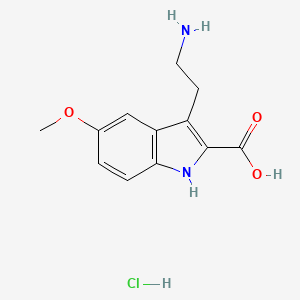
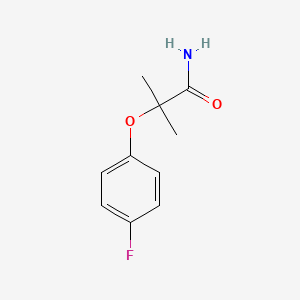
![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)
